6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide
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Overview
Description
6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, an ethyl and methyl substituted pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with the pyridazine moiety. One common method involves the condensation of 4-bromopyrazole with an appropriate pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and can be carried out in solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium or copper catalysts in the presence of bases like triethylamine (TEA) or potassium phosphate (K3PO4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. The pyridazine ring can enhance the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 4-bromopyrazole and its derivatives share structural similarities and can undergo similar chemical reactions.
Pyridazine Derivatives: Compounds such as N-ethyl-N-methylpyridazine-3-carboxamide have similar functional groups and can be used in related applications.
Uniqueness
6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide is unique due to the combination of its pyrazole and pyridazine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c1-3-16(2)11(18)9-4-5-10(15-14-9)17-7-8(12)6-13-17/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOVFXIRDKPEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=NN=C(C=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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